molecular formula C21H24N4 B11676573 1-(Cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11676573
M. Wt: 332.4 g/mol
InChI Key: WLYGXKYDBOJKSF-UHFFFAOYSA-N
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Description

1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that features a benzimidazole core fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the cyanide group and the cyclohexylamino substituent adds to its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by cyclization with a pyridine derivative under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Such as 2-(2-furyl)-1H-benzimidazole.

    Pyrido[1,2-a]benzimidazole Derivatives: Such as 2-phenylpyrido[1,2-a]benzimidazole.

Uniqueness: 1-(CYCLOHEXYLAMINO)-2-ETHYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to the presence of the cyclohexylamino group, which enhances its lipophilicity and potential biological activity. The cyanide group also provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

1-(cyclohexylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H24N4/c1-3-16-14(2)17(13-22)21-24-18-11-7-8-12-19(18)25(21)20(16)23-15-9-5-4-6-10-15/h7-8,11-12,15,23H,3-6,9-10H2,1-2H3

InChI Key

WLYGXKYDBOJKSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCCC4

Origin of Product

United States

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